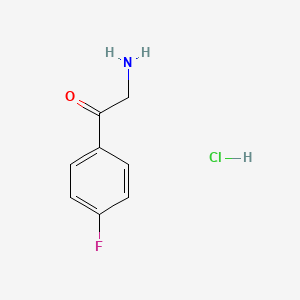

2-Amino-1-(4-fluorophenyl)ethanone hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(4-fluorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQROOJFZQSQJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00535009 | |

| Record name | 2-Amino-1-(4-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-00-8 | |

| Record name | 2-Amino-1-(4-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00535009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Amino-1-(4-fluorophenyl)ethanone hydrochloride" chemical properties

An In-depth Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties and Identifiers

This compound is an organic compound characterized by a fluorinated phenyl ring, a ketone, and an amine functional group, supplied as a hydrochloride salt. Its structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.[2]

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 456-00-8 | [3] |

| Molecular Formula | C₈H₉ClFNO | [3] |

| Molecular Weight | 189.62 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Amino-4'-fluoroacetophenone hydrochloride, 4-Fluorophenacylamine hydrochloride | [3][4] |

| Free Base Formula | C₈H₈FNO | [4] |

| Free Base Mol. Weight | 153.15 g/mol | [4] |

| Free Base InChIKey | HLYXSMQJWZMANE-UHFFFAOYSA-N | [4] |

| Free Base SMILES | C1=CC(=CC=C1C(=O)CN)F |[4] |

Table 2: Physical Properties

| Property | Value | Notes | Reference |

|---|---|---|---|

| Appearance | White to off-white powder | Based on analogous compounds | [2][5] |

| Melting Point | Not available | The chloro-analog melts at 262°C. The hydroxy-analog melts at 245-252°C. | [2][6] |

| Boiling Point | 262.7°C at 760 mmHg | Data for the free base form. | [7] |

| Flash Point | 112.7°C | Data for the free base form. | [7] |

| Storage | Room temperature, dry conditions | General recommendation for similar compounds. |[2] |

Synthesis and Purification Protocols

Experimental Protocol: Two-Step Synthesis via Halogenated Intermediate

This protocol is based on the synthesis of analogous aminoketone hydrochlorides and general descriptions of the synthesis of the target compound's free base.[8] The first step involves the bromination of the starting material, 1-(4-fluorophenyl)ethanone, followed by a reaction with hexamine (hexamethylenetetramine) and subsequent acidic hydrolysis to yield the final hydrochloride salt.

Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone

-

To a solution of 1-(4-fluorophenyl)ethanone in a suitable solvent (e.g., chloroform, diethyl ether), add an equimolar amount of bromine (Br₂) dropwise at 0°C with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure. The crude 2-bromo-1-(4-fluorophenyl)ethanone can be purified by recrystallization.[9]

Step 2: Synthesis of this compound (Delépine Reaction)

-

Dissolve the crude 2-bromo-1-(4-fluorophenyl)ethanone and a slight molar excess of hexamine in a chloroform or ethanol solution.[8]

-

Stir the mixture at room temperature overnight. A precipitate of the quaternary ammonium salt should form.[8]

-

Heat the mixture to reflux for several hours to ensure complete reaction.[8]

-

After cooling, collect the precipitated crystals by filtration and wash with the solvent.[8]

-

Add the dried crystals to a mixture of ethanol and concentrated hydrochloric acid.[8]

-

Reflux the mixture for approximately one hour to hydrolyze the hexaminium salt.[8]

-

Upon cooling, the target compound, this compound, will precipitate.[8]

-

Collect the final product by filtration, wash with cold ethanol, and dry to yield colorless crystals.[8]

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol described above.

Caption: General workflow for the synthesis of 2-Amino-1-(4-fluorophenyl)ethanone HCl.

Biological Activity and Applications

This compound and its derivatives are primarily recognized for their role as intermediates in pharmaceutical synthesis.[2]

-

Pharmaceutical Intermediates: The compound serves as a crucial building block for creating more complex active pharmaceutical ingredients (APIs).[2] It is particularly noted for its use in the development of drugs targeting neurological disorders.[1]

-

Neuroscience Research: Studies, though largely preclinical, have suggested that the free base form of the compound may interact with dopaminergic and serotonergic neurotransmitter systems. This potential activity makes it a subject of interest for research into the mechanisms of the central nervous system.[1]

-

Chemical Research: Due to its reactive amine and ketone groups, it is used in biochemical assays to study enzyme activity and protein interactions. The fluorinated phenyl ring also makes it a useful scaffold for developing novel bioactive molecules.

At present, detailed public information on specific signaling pathways directly modulated by this compound is limited. Its primary role remains that of a precursor in drug discovery and development pipelines.

Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are standard methods to confirm the molecular structure. While specific spectral data for the hydrochloride salt is not publicly available, analysis of the related compound 2-bromo-1-(4-fluorophenyl)ethanone shows characteristic signals for the aromatic protons (δ 7.18-8.05 ppm) and the methylene protons adjacent to the carbonyl group (δ 4.43 ppm).[9] For the final product, one would expect to see the appearance of a signal corresponding to the amino group protons.

-

Purity Assessment: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) or specified as "conforms to structure" by commercial suppliers, indicating that NMR results match the expected chemical structure.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride [myskinrecipes.com]

- 3. This compound [oakwoodchemical.com]

- 4. 2-Amino-1-(4-fluorophenyl)ethanone | C8H8FNO | CID 1581177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. 2-Amino-4'-fluoroacetophenone | CAS#:369-43-7 | Chemsrc [chemsrc.com]

- 8. prepchem.com [prepchem.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride (CAS 456-00-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-fluorophenyl)ethanone hydrochloride, with the Chemical Abstracts Service (CAS) number 456-00-8, is a fluorinated aromatic ketone of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural features, including a primary amine and a fluorine-substituted phenyl ring, make it a valuable building block for the synthesis of a variety of biologically active molecules and pharmaceutical intermediates. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 456-00-8 | [1] |

| Molecular Formula | C₈H₉ClFNO | [2][3] |

| Molecular Weight | 189.61 g/mol | [2] |

| Appearance | Off-white powder | [4] |

| Melting Point | 234-240 °C | [5] |

| Solubility | Soluble in water. | |

| IUPAC Name | 2-amino-1-(4-fluorophenyl)ethanone;hydrochloride | [6] |

Synthesis

A common and effective method for the synthesis of this compound involves a two-step process starting from 4'-fluoroacetophenone. The first step is the bromination of the starting material to form the intermediate, 2-bromo-1-(4-fluorophenyl)ethanone. This is followed by a Delépine reaction, which converts the α-bromo ketone into the corresponding primary amine hydrochloride.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)ethanone

This procedure is adapted from a general method for the bromination of acetophenones.

-

Materials:

-

4'-Fluoroacetophenone

-

Bromine

-

Appropriate solvent (e.g., methanol, acetic acid)

-

-

Procedure:

-

Dissolve 4'-fluoroacetophenone in a suitable solvent in a reaction flask equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water to remove any unreacted bromine and acid, and dry to obtain crude 2-bromo-1-(4-fluorophenyl)ethanone.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of this compound via Delépine Reaction [7]

-

Materials:

-

2-bromo-4'-fluoroacetophenone

-

Hexamethylenetetramine (HMTA)

-

Chloroform (CHCl₃)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Isopropanol

-

-

Procedure:

-

Add 2-bromo-4'-fluoroacetophenone (1.5 g, 6.9 mmol) to a solution of HMTA (1.06 g, 7.59 mmol) in CHCl₃ (25 mL).[7]

-

Stir the mixture at room temperature for 16 hours.[7]

-

Filter the resulting precipitate.[7]

-

Suspend the filtered solid in EtOH (30 mL) and add 37% HCl (4.2 mL).[7]

-

Stir the suspension at room temperature for 12 hours.[7]

-

Filter the precipitate and concentrate the filtrate in vacuum to yield an off-white solid.[7]

-

Triturate the solid with isopropanol to afford 2-amino-1-(4-fluorophenyl)ethan-1-one hydrochloride as a white solid (1 g, 76% yield).[7]

-

Purification

The primary method for the purification of this compound is recrystallization. The choice of solvent is critical to obtain a high-purity product.

Experimental Protocol: Purification by Recrystallization

-

General Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol, isopropanol, or ethanol/water).

-

If colored impurities are present, a small amount of activated carbon can be added to the hot solution.

-

Hot filter the solution to remove any insoluble impurities and activated carbon.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

-

Suggested HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm relative to TMS are:

-

Ar-H (Aromatic protons): ~7.0-8.0 ppm (multiplet)

-

-CH₂- (Methylene protons adjacent to carbonyl and amino groups): ~4.0-5.0 ppm (singlet or multiplet)

-

-NH₃⁺ (Ammonium protons): ~8.0-9.0 ppm (broad singlet)

FT-IR Spectroscopy

The infrared spectrum reveals the presence of key functional groups. Characteristic absorption peaks (cm⁻¹) are expected for:

-

N-H stretch (primary amine salt): Broad band around 3000-3200 cm⁻¹

-

C=O stretch (ketone): Strong absorption around 1680-1700 cm⁻¹

-

C-F stretch (aromatic): Strong absorption around 1200-1250 cm⁻¹

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

- 1. caming.com [caming.com]

- 2. 456-00-8 CAS Manufactory [m.chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. 2-Amino-1-(4-fluoro-phenyl)-ethanone; hydrochloride [cymitquimica.com]

- 5. 456-00-8 2-Amino-4'-fluoroacetophenone hydrochloride AKSci L174 [aksci.com]

- 6. 2-Amino-1-(4-fluorophenyl)ethanone | C8H8FNO | CID 1581177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-4′-fluoroacetophenone | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

An In-depth Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride. This compound, a halogenated derivative of 2-aminoethanone, is a versatile building block in medicinal chemistry, particularly in the development of novel therapeutics targeting neurological disorders. This document consolidates available data on its chemical characteristics and explores its potential interactions with key neurotransmitter systems, providing a valuable resource for researchers in drug discovery and development.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of 2-Amino-1-(4-fluorophenyl)ethanone. The presence of a fluorine atom on the phenyl ring and the aminoketone moiety are key structural features that influence its chemical reactivity and biological profile.

Table 1: Chemical Identifiers

| Identifier | This compound | 2-Amino-1-(4-fluorophenyl)ethanone (Free Base) |

| CAS Number | 456-00-8[1] | 369-43-7[2] |

| Molecular Formula | C₈H₉ClFNO[1] | C₈H₈FNO[2] |

| Molecular Weight | 189.62 g/mol [1] | 153.15 g/mol [2] |

| IUPAC Name | This compound | 2-amino-1-(4-fluorophenyl)ethanone[2] |

| Synonyms | 4-Fluorophenacylamine hydrochloride | 2-Amino-4'-fluoroacetophenone[2] |

| InChI Key | Not Available | HLYXSMQJWZMANE-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=CC=C1C(=O)CN)F.Cl | C1=CC(=CC=C1C(=O)CN)F[2] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value (Free Base, Computed) | Reference |

| XLogP3 | 0.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 43.1 Ų | [2] |

Synthesis and Characterization

Synthesis Protocol

A general method for the synthesis of 2-amino-α-phenyl ketones involves the amination of the corresponding α-haloketone. For 2-Amino-1-(4-fluorophenyl)ethanone, a common precursor is 2-bromo-1-(4-fluorophenyl)ethanone. While a detailed, peer-reviewed synthesis protocol for the hydrochloride salt is not available, a general procedure can be outlined based on established chemical principles.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and purification methods would need to be optimized for yield and purity.

Spectroscopic Characterization (Predicted)

Specific experimental spectra for this compound are not currently published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of 7.0-8.2 ppm. - Methylene protons adjacent to the amino group (singlet) around 4.0-4.5 ppm. - Amine protons (broad singlet) which can be exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl carbon signal around 190-200 ppm. - Aromatic carbons in the range of 115-165 ppm, with the carbon attached to fluorine showing a large C-F coupling constant. - Methylene carbon adjacent to the amino group around 45-55 ppm. |

| FTIR (cm⁻¹) | - N-H stretching of the primary amine salt (broad) around 2800-3200 cm⁻¹. - C=O stretching of the ketone around 1680-1700 cm⁻¹. - C-F stretching around 1200-1250 cm⁻¹. - Aromatic C=C stretching around 1450-1600 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular ion peak for the free base (m/z = 153.15). - Fragmentation patterns may include the loss of the aminoethyl group and characteristic fragments of the fluorophenyl moiety. |

Biological Activity and Potential Applications

This compound is of significant interest in medicinal chemistry due to its structural similarity to known neuroactive compounds. Its potential biological activities are primarily linked to its ability to interact with monoamine neurotransmitter systems.

Neurological and Psychiatric Disorders

Research suggests that compounds with the 2-amino-1-phenylethanone scaffold may interact with dopaminergic and serotonergic pathways. These pathways are crucial in the pathophysiology of various neurological and psychiatric conditions, including depression, anxiety, and neurodegenerative diseases. The fluorine substituent can enhance metabolic stability and binding affinity to target proteins.

Potential Mechanism of Action: A Focus on Dopamine and Serotonin Transporters

The structural features of 2-Amino-1-(4-fluorophenyl)ethanone suggest it may act as an inhibitor of the dopamine transporter (DAT) and the serotonin transporter (SERT). Inhibition of these transporters increases the extracellular concentrations of dopamine and serotonin, respectively, which is a key mechanism of action for many antidepressant and psychostimulant drugs.

Signaling Pathway: Monoamine Transporter Inhibition

Caption: Hypothesized mechanism of action involving the inhibition of dopamine and serotonin transporters.

Further research, including in vitro binding assays and functional studies, is required to elucidate the precise mechanism of action and to quantify the affinity and efficacy of this compound for these transporters.

Future Directions

This compound represents a promising starting point for the development of novel central nervous system (CNS) active agents. Future research should focus on:

-

Detailed Pharmacological Profiling: Comprehensive in vitro and in vivo studies are needed to determine its binding affinities for a wide range of CNS targets, including various dopamine and serotonin receptor subtypes.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the amino group, the ethyl bridge, and the phenyl ring could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Toxicological Evaluation: A thorough assessment of the safety profile of this compound is essential before it can be considered for further development.

Conclusion

This compound is a chemically interesting molecule with the potential for significant applications in drug discovery, particularly in the field of neuroscience. This technical guide has summarized the current knowledge of its molecular structure and properties and has highlighted its potential as a modulator of dopaminergic and serotonergic systems. Further experimental investigation is warranted to fully characterize this compound and to explore its therapeutic potential.

References

A Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-amino-1-(4-fluorophenyl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing detailed chemical data, experimental protocols, and logical workflows.

Chemical Identity and Properties

The compound, identified by the IUPAC name This compound , is a versatile building block in medicinal chemistry.[1] Its structure incorporates a fluorinated phenyl ring, a ketone, and an amine, making it a valuable precursor for a variety of more complex molecules. The fluorine substituent is of particular interest in drug design as it can enhance metabolic stability and binding affinity.[2]

Data Presentation

The following tables summarize the key physicochemical properties of the hydrochloride salt and its corresponding free base.

Table 1: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2-Amino-4'-fluoroacetophenone hydrochloride, 4-Fluorophenacylamine hydrochloride | [1] |

| CAS Number | 456-00-8 | [3] |

| Molecular Formula | C₈H₉ClFNO | [3] |

| Molecular Weight | 189.62 g/mol | [3] |

| Purity | Min. 95% | [1] |

Table 2: Computed Properties of 2-Amino-1-(4-fluorophenyl)ethanone (Free Base)

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO | [4] |

| Molecular Weight | 153.15 g/mol | [4] |

| Exact Mass | 153.058992041 Da | [4] |

| XLogP3 | 0.8 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 43.1 Ų | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and available starting materials.

Synthesis Protocol

The synthesis of this compound is typically achieved through the amination of a precursor such as 2-bromo-1-(4-fluorophenyl)ethanone. The following protocol is a generalized procedure based on common synthetic routes for related α-aminoketones.

Objective: To synthesize this compound from 2-bromo-1-(4-fluorophenyl)ethanone.

Materials:

-

2-bromo-1-(4-fluorophenyl)ethanone

-

Hexamethylenetetramine (hexamine)

-

Chloroform (CHCl₃)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Formation of the Hexaminium Salt:

-

Dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) and hexamine (1.1 eq) in chloroform in a round-bottom flask.

-

Stir the mixture at room temperature overnight. The hexaminium salt will precipitate out of the solution.

-

If necessary, reduce the volume of the solvent by rotary evaporation and reflux the mixture for 2-3 hours to ensure complete reaction.

-

Cool the mixture and collect the precipitated salt by vacuum filtration. Wash the crystals with cold chloroform.

-

-

Hydrolysis to the Amine Hydrochloride (Delepine Reaction):

-

Add the collected hexaminium salt to a mixture of ethanol and concentrated hydrochloric acid (e.g., a 5:1 v/v mixture).

-

Heat the mixture to reflux for 1-2 hours. During this time, the salt will hydrolyze to form the desired this compound.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture in an ice bath to induce crystallization of the product.

-

-

Isolation:

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove residual acid and byproducts.

-

Dry the purified this compound crystals under vacuum.

-

Purification by Recrystallization

Recrystallization is a standard technique to purify solid compounds.[5] The choice of solvent is critical for successful purification.

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, or ethanol/water mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Filtration apparatus

Procedure:

-

Solvent Selection: Perform solubility tests with small amounts of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. For amine hydrochlorides, polar protic solvents like ethanol or methanol are often suitable.

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the selected solvent.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point. Avoid using an excessive amount of solvent.

-

-

Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

-

Once the solution has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[6]

-

-

Collection and Drying:

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals thoroughly under vacuum to remove all traces of solvent.

-

Logical and Experimental Workflows

As a key pharmaceutical intermediate, this compound serves as a starting point for the synthesis of various drug candidates.[2] The following diagrams illustrate the logical flow of its synthesis and its role as a precursor in drug development. A similar bromo-analogue serves as a precursor in the synthesis of the drug Vonoprazan.[7]

Caption: Logical workflow for the synthesis and pharmaceutical application of the title compound.

Caption: Experimental workflow for the purification of the title compound by recrystallization.

References

- 1. 2-Amino-4'-fluoroacetophenone hydrochloride | CymitQuimica [cymitquimica.com]

- 2. Buy 1-(2-Amino-4-fluorophenyl)ethanone | 159305-15-4 [smolecule.com]

- 3. This compound [oakwoodchemical.com]

- 4. 2-Amino-1-(4-fluorophenyl)ethanone | C8H8FNO | CID 1581177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mt.com [mt.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical and materials science research. This document consolidates available data on its synonyms, physicochemical properties, and offers insights into its synthesis and potential biological activities.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for effective literature searches and material sourcing.

Table 1: Synonyms and Identifiers

| Type | Identifier |

| IUPAC Name | 2-amino-1-(4-fluorophenyl)ethanone;hydrochloride |

| Common Synonyms | 2-Amino-4'-fluoroacetophenone hydrochloride[1], 4-Fluorophenacylamine hydrochloride |

| CAS Number | 456-00-8[1][2] |

| Molecular Formula | C₈H₉ClFNO[2] |

| Molecular Weight | 189.62 g/mol [2] |

| InChI Key | KQROOJFZQSQJMM-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and application in various experimental settings. The following table summarizes key quantitative data.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Physical State | Solid | |

| Melting Point | Not available for the hydrochloride salt. The related 2-amino-1-(4-chlorophenyl)ethanone hydrochloride has a melting point of 262 °C. | [3] |

| Boiling Point | Not available for the hydrochloride salt. The free base has a boiling point of 262.7 °C at 760 mmHg. | [4] |

| Solubility | The related compound, 2-amino-1-(4-fluorophenyl)ethanol, is soluble in water and moderately soluble in alcohols. The hydrochloride salt is expected to have good solubility in polar solvents. | [5] |

| Density (Free Base) | 1.188 g/cm³ | [4] |

| Flash Point (Free Base) | 112.7 °C | [4] |

| pKa | Not available. The presence of an amino group suggests it will be basic. |

Experimental Protocols

Detailed experimental protocols are essential for the replication of research and development of new applications. This section outlines a general synthetic approach and purification methods.

Synthesis of this compound

A common method for the synthesis of the free base, 2-Amino-1-(4-fluorophenyl)ethanone, involves the reaction of 4-fluoroacetophenone with an aminating agent.[1] The subsequent conversion to the hydrochloride salt can be achieved by treating the free base with hydrochloric acid in a suitable solvent.

A representative synthesis for a similar compound, 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride, is as follows:

-

Amine Protection and Halogenation: A suitable starting material, such as 4-hydroxyacetophenone, is first protected, for example, as a benzyl ether. The protected acetophenone is then halogenated at the alpha-position, typically using a brominating agent, to yield an α-haloacetophenone.

-

Amination: The α-haloacetophenone is reacted with an amine source. A common method is the Delepine reaction, which utilizes hexamethylenetetramine followed by acidic hydrolysis.

-

Hydrolysis and Salt Formation: The intermediate from the amination step is hydrolyzed under acidic conditions, which also facilitates the formation of the hydrochloride salt.

Purification:

Recrystallization is a common method for the purification of the final product.[1] The choice of solvent will depend on the solubility profile of the compound. A polar solvent or a mixture of solvents is typically used.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation. For the related compound, 2-bromo-1-(4-fluorophenyl)ethanone, the following characteristic signals in ¹H NMR (in CDCl₃) can be expected: aromatic protons in the range of 7.1-8.1 ppm and a singlet for the methylene protons (CH₂) adjacent to the carbonyl group around 4.4 ppm.[6] In the ¹³C NMR spectrum of the same related compound, the carbonyl carbon would appear around 189.8 ppm.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expected characteristic peaks would include those for the N-H stretch of the amine, the C=O stretch of the ketone, and C-F stretch of the fluorinated aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Biological Activity and Signaling Pathways

Research suggests that compounds with a 2-amino-1-phenylethanone scaffold may interact with various biological targets.

Potential Neurological Activity

Studies on related compounds indicate potential interactions with neurotransmitter systems, particularly dopaminergic and serotonergic pathways.[1] This suggests that this compound could be a valuable starting point for the development of novel central nervous system (CNS) active agents. However, specific data on its receptor binding affinities and functional activity are not yet widely available.

Potential as an Intermediate for Kinase Inhibitors

The chemical scaffold of 2-Amino-1-(4-fluorophenyl)ethanone is found in various small molecule inhibitors of protein kinases. One important signaling pathway implicated in cancer is the RAS-RAF-MEK-ERK (MAPK) pathway. Constitutive activation of this pathway is a hallmark of many cancers. Small molecule inhibitors targeting components of this pathway, such as ERK1/2, are of significant interest in oncology drug development. While there is no direct evidence linking this compound to ERK1/2 inhibition, its structural motifs are present in known kinase inhibitors.

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Fos, c-Jun)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Potential Inhibition Site for\n2-Amino-1-(4-fluorophenyl)ethanone\n-based compounds", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges GrowthFactor -> RTK [label="Binds"]; RTK -> RAS [label="Activates"]; RAS -> RAF [label="Activates"]; RAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> TranscriptionFactors [label="Activates"]; TranscriptionFactors -> Proliferation [label="Promotes"];

// Logical relationship to inhibitor ERK -> Inhibitor [style=invis]; Inhibitor -> ERK [dir=back, style=dashed, color="#EA4335", arrowhead=tee, label="Inhibits"]; } .dot Caption: Hypothetical inhibition of the ERK1/2 signaling pathway.

Applications in Drug Development and Research

The primary application of this compound is as a building block in organic synthesis. Its reactive amino and keto groups, combined with the presence of a fluorine atom which can enhance metabolic stability and binding affinity, make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. It is particularly relevant for the development of:

-

CNS agents: Targeting dopamine and serotonin receptors or transporters.

-

Kinase inhibitors: For applications in oncology and inflammatory diseases.

-

Materials science: Derivatives are being explored for use in organic light-emitting diodes (OLEDs).[1]

This technical guide serves as a foundational resource for professionals working with this compound. Further research is warranted to fully elucidate its biological activities and expand its applications.

References

- 1. Buy 2-Amino-1-(4-fluorophenyl)ethanone | 369-43-7 [smolecule.com]

- 2. This compound [oakwoodchemical.com]

- 3. 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride | 5467-71-0 [sigmaaldrich.cn]

- 4. 2-Amino-4'-fluoroacetophenone | CAS#:369-43-7 | Chemsrc [chemsrc.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide on the Physical Properties of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride

This technical guide provides a comprehensive overview of the core physical properties of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and drug development professionals, presenting data in a structured format with detailed experimental protocols and workflow visualizations.

Chemical and Physical Properties

This compound is an organic compound characterized by an amine, a ketone functional group, and a fluorinated phenyl ring.[1] Its hydrochloride salt form enhances stability and solubility, making it suitable for various synthetic pathways.[2]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | 4-Fluorophenacylamine hydrochloride | [3] |

| CAS Number | 456-00-8 | [3] |

| Molecular Formula | C₈H₉ClFNO | [3] |

| Molecular Weight | 189.62 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | Not explicitly found for the hydrochloride salt. The related compound, 2-amino-1-(4-chlorophenyl)ethanone hydrochloride, has a melting point of 262-265°C.[2][5] | |

| Boiling Point | The related compound, 2-amino-1-(4-chlorophenyl)ethanone hydrochloride, has a boiling point of 301.6°C.[2] | |

| Solubility | Soluble in water and alcohol.[4] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid.[6] For a pure crystalline organic compound, the melting point is typically a sharp, characteristic range of 0.5-1.0°C. Impurities can lead to a depression and broadening of the melting point range.[7]

Protocol using a Capillary Tube Method:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[7][8][9] The tube is sealed at one end.[7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[7] This assembly is placed in a heating bath (e.g., an oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).

-

Heating: The sample is heated rapidly to determine an approximate melting point. Subsequently, a new sample is heated slowly, with the temperature increasing at a rate of about 2°C per minute as the approximate melting point is approached.[9]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded.[9] This range is the melting point of the compound.

Caption: Workflow for Melting Point Determination.

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.[10]

General Protocol for Qualitative Solubility:

-

Sample Preparation: Weigh approximately 25 mg of the compound and place it into a small test tube.[11]

-

Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, ethanol, DMSO) in small portions.[10][11]

-

Mixing: Shake the test tube vigorously after each addition of solvent.[11] More rigorous mechanical procedures like vortexing or sonication can also be used.[10]

-

Observation: Observe whether the solid dissolves completely. If the compound dissolves, it is classified as soluble in that solvent. The procedure can be repeated with different solvents to create a solubility profile.[11]

Caption: Workflow for Qualitative Solubility Determination.

Spectral analysis techniques are crucial for elucidating the structure of organic compounds.

2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.[12] 1H and 13C NMR are the most common types used in organic chemistry.[13]

General Protocol for 1H NMR:

-

Sample Preparation: Dissolve a small amount of the compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: A radiofrequency pulse is applied to the sample, and the resulting signal (Free Induction Decay or FID) is detected.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced.

-

Interpretation: The chemical shifts, integration, and splitting patterns of the peaks in the spectrum are analyzed to determine the structure of the molecule.[14]

2.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16]

Protocol using Attenuated Total Reflectance (ATR)-FTIR:

-

Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental contributions.[16]

-

Sample Application: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The infrared beam is passed through the crystal, and the spectrum of the sample is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

-

Interpretation: The characteristic absorption bands in the spectrum are correlated with specific functional groups in the molecule.[15]

2.3.3 Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[17] It provides information about the molecular weight and elemental composition of a compound.[18]

General Protocol for Electron Ionization (EI)-MS:

-

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons, causing them to lose an electron and form a molecular ion (M+).[18]

-

Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, charged ions.[19]

-

Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[17]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.[18]

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Buy 2-Amino-1-(4-fluorophenyl)ethanone | 369-43-7 [smolecule.com]

- 2. 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride [myskinrecipes.com]

- 3. This compound [oakwoodchemical.com]

- 4. CAS 19745-72-3: Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hy… [cymitquimica.com]

- 5. 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | 5467-71-0 [sigmaaldrich.com]

- 6. pennwest.edu [pennwest.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mse.washington.edu [mse.washington.edu]

- 17. fiveable.me [fiveable.me]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Interpretation Of Mass Spectra Of Organic Compounds [api.motion.ac.in]

Technical Guide: Solubility Profile of 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-fluorophenyl)ethanone hydrochloride is a synthetic organic compound of interest in pharmaceutical research and development. As a substituted cathinone, its derivatives are explored for a variety of pharmacological activities. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is fundamental for its handling, formulation, and bioavailability assessment. This technical guide provides a summary of the available solubility data, detailed experimental protocols for its determination, and a logical workflow for solubility testing.

Qualitative Solubility Data

Based on the solubility of analogous compounds, a qualitative solubility profile for this compound can be inferred. For instance, the structurally related compound, 2-amino-1-(4-fluorophenyl)ethanol hydrochloride, is known to be soluble in water. Similarly, 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride is also reported to have good water solubility. Therefore, it is reasonable to anticipate that this compound will be soluble in water and other polar solvents.

Table 1: Inferred Qualitative Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| Water | Soluble | As an amine hydrochloride salt, it is expected to be soluble in polar protic solvents. |

| Methanol | Soluble | Expected to be soluble due to the polarity of the solvent. |

| Ethanol | Moderately Soluble | Expected to have good solubility, potentially slightly less than in methanol. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for organic compounds. |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | As a less polar solvent, solubility is expected to be limited. |

| Diethyl Ether | Insoluble | Expected to be insoluble in non-polar ethereal solvents. |

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, standardized experimental methods should be employed. The following protocols describe common laboratory techniques for determining the solubility of a solid compound.

Protocol 1: Shake-Flask Method (Equilibrium Solubility)

This is a widely accepted method for determining thermodynamic equilibrium solubility.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the time to reach equilibrium.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, the use of a filter syringe is recommended.

-

Centrifuge the collected supernatant at a high speed to pellet any remaining suspended solids.

-

Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Potentiometric Titration Method

This method is particularly useful for ionizable compounds and can determine the intrinsic solubility and pKa.

Materials:

-

This compound

-

Acids and bases for titration (e.g., 0.1 M HCl, 0.1 M NaOH)

-

Automated titrator with a pH electrode

-

Beaker and magnetic stirrer

Procedure:

-

Prepare a solution of the compound at a known concentration in a mixture of water and a co-solvent if necessary to achieve initial dissolution.

-

Titrate the solution with a standardized acid or base.

-

Record the pH of the solution as a function of the volume of titrant added.

-

The point of precipitation will be observed as a deviation in the titration curve.

-

The solubility at different pH values can be calculated from the titration data, allowing for the determination of the intrinsic solubility of the free base and the pH-solubility profile.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Caption: Workflow for Equilibrium Solubility Determination.

Logical Relationship for Solubility Classification

For a rapid qualitative assessment of solubility, a systematic approach is often employed in early-stage drug discovery. The following diagram outlines a logical flow for classifying a compound's solubility.

Spectral Data Analysis of 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive technical guide on the spectral analysis of "2-Amino-1-(4-fluorophenyl)ethanone hydrochloride." However, a thorough search of publicly available scientific literature and spectral databases did not yield experimentally obtained spectra specifically for this compound. Therefore, this guide presents predicted spectral data based on the analysis of structurally similar compounds and established spectroscopic principles. Additionally, spectral data for the close analogue, 2-bromo-1-(4-fluorophenyl)ethanone, is provided for comparative purposes. The experimental protocols detailed herein are generalized standard operating procedures for the respective analytical techniques.

Introduction

This compound is a substituted aminoketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a fluorinated aromatic ring, a ketone carbonyl group, and an amino group, gives rise to a unique spectral signature. Understanding these spectral characteristics is paramount for its identification, purity assessment, and quality control in drug discovery and development pipelines. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted and Comparative Spectral Data

The following tables summarize the predicted spectral data for this compound and the experimental data for the analogue, 2-bromo-1-(4-fluorophenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 - 8.5 | br s | 3H | -NH₃⁺ |

| ~8.0 - 8.2 | dd | 2H | Aromatic H (ortho to C=O) |

| ~7.2 - 7.4 | t | 2H | Aromatic H (ortho to F) |

| ~4.5 - 4.7 | s | 2H | -CH₂- |

Note: Predicted chemical shifts are in a polar solvent like DMSO-d₆. The broad singlet for the amine protons is due to proton exchange and the positive charge.

Table 2: Experimental ¹H NMR Data for 2-bromo-1-(4-fluorophenyl)ethanone[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.05 - 8.02 | m | 2H | Aromatic H (ortho to C=O) |

| 7.18 | t (J = 8.6 Hz) | 2H | Aromatic H (ortho to F) |

| 4.43 | s | 2H | -CH₂- |

Note: Spectrum recorded in CDCl₃. The primary difference in the predicted spectrum for the amino hydrochloride is the significant downfield shift and broadening of the amine protons and a slight downfield shift of the methylene protons due to the electron-withdrawing effect of the ammonium group.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O |

| ~166 (d, ¹JCF ≈ 255 Hz) | C-F |

| ~132 (d, ³JCF ≈ 10 Hz) | Aromatic CH (ortho to C=O) |

| ~130 | Aromatic C (ipso to C=O) |

| ~116 (d, ²JCF ≈ 22 Hz) | Aromatic CH (ortho to F) |

| ~45 | -CH₂- |

Note: Predicted chemical shifts are in a polar solvent like DMSO-d₆. The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF). The adjacent carbons will also show smaller C-F couplings.

Table 4: Experimental ¹³C NMR Data for 2-bromo-1-(4-fluorophenyl)ethanone[1]

| Chemical Shift (δ, ppm) | Assignment |

| 189.8 | C=O |

| 166.0 (d, J = 254.0 Hz) | C-F |

| 131.7 (d, J = 9.6 Hz) | Aromatic CH (ortho to C=O) |

| 130.3 (d, J = 3.0 Hz) | Aromatic C (ipso to C=O) |

| 116.1 (d, J = 21.6 Hz) | Aromatic CH (ortho to F) |

| 30.5 | -CH₂- |

Note: Spectrum recorded in CDCl₃. The methylene carbon in the amino hydrochloride is expected to be shifted downfield compared to the bromo analogue due to the deshielding effect of the adjacent ammonium group.

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 - 2800 | Strong, Broad | N-H stretch (ammonium salt) |

| ~1690 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-F stretch |

| ~1100 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 154.06 | [M+H]⁺ (of free base) | The molecular ion of the free base (C₈H₈FNO) is expected. |

| 137.06 | [M+H - NH₃]⁺ | Loss of ammonia from the molecular ion. |

| 123.04 | [FC₆H₄CO]⁺ | Acylium ion fragment, characteristic of ketones. |

| 95.02 | [C₆H₄F]⁺ | Fluorophenyl cation. |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

-

Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

-

Vortex the vial until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity (resolution).

-

Acquire a standard one-pulse ¹H NMR spectrum. Key parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (adjust for desired signal-to-noise)

-

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum (e.g., to the residual solvent peak).

-

-

¹³C NMR Acquisition:

-

Use the same sample.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or higher (due to the low natural abundance of ¹³C)

-

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Spatula

-

Kimwipes

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good quality spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum.

-

Identify and label the major absorption peaks.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap).

-

Syringe pump and syringe.

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water).

-

Formic acid (for promoting ionization).

-

Vials and micropipettes.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum in positive ion mode. Key parameters to set include:

-

Capillary voltage

-

Source temperature

-

Nebulizing and drying gas flow rates

-

Mass range (e.g., m/z 50-500)

-

-

If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the molecular ion of interest ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling procedures, and an overview of the synthetic utility of 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride. The information is intended to support researchers and professionals in drug discovery and medicinal chemistry in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds with potential biological activity. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 456-00-8 |

| Molecular Formula | C₈H₉ClFNO |

| Molecular Weight | 189.62 g/mol |

| Appearance | White to off-white crystalline powder |

| IUPAC Name | This compound |

| Synonyms | 4-Fluorophenacylamine hydrochloride, 2-Amino-4'-fluoroacetophenone HCl |

| Solubility | Soluble in water. |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Safety and Handling

The safe handling of this compound is paramount in a laboratory setting. This section outlines the known hazards and recommended safety precautions.

Hazard Identification

Based on available safety data sheets, this compound and its analogs are classified with the following hazards:

-

Skin Irritation (Category 2) : Causes skin irritation.

-

Serious Eye Irritation (Category 2) : Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following precautionary measures and personal protective equipment are recommended when handling this compound.

| Precautionary Category | Recommendations |

| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust or aerosols are generated and ventilation is inadequate.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

-

After Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Experimental Protocols: Synthetic Applications

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in drug discovery. A prominent application is in the synthesis of quinazolines, a class of compounds known for a wide range of biological activities, including as kinase inhibitors.

General Protocol for the Synthesis of 2,4-Disubstituted Quinazolines

This protocol outlines a general synthetic route for the preparation of 2,4-disubstituted quinazolines starting from this compound. This class of reactions is fundamental in medicinal chemistry for generating libraries of potential drug candidates.

Reaction Scheme:

Caption: General synthesis of a quinazoline derivative.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent), an ortho-aminobenzonitrile derivative (1.1 equivalents), and a suitable base (e.g., potassium carbonate, 2.0 equivalents).

-

Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir. The product will often precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the desired 2,4-disubstituted quinazoline derivative.

Application in Drug Discovery: Kinase Inhibitor Synthesis

The quinazoline scaffold synthesized from this compound is a common core in many kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Logical Workflow for Kinase Inhibitor Development

The following diagram illustrates a simplified, logical workflow for the development of a kinase inhibitor starting from a synthetic building block like this compound.

Caption: Kinase inhibitor development workflow.

This workflow highlights the critical role of versatile starting materials in the early stages of drug discovery. The ability to readily synthesize a core scaffold and then diversify it allows for the exploration of a broad chemical space to identify potent and selective inhibitors.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of biologically active molecules. Adherence to strict safety and handling protocols is essential to mitigate the potential hazards associated with this compound. Its utility in the construction of complex heterocyclic systems, such as quinazolines, underscores its importance in medicinal chemistry and drug discovery programs, particularly in the development of novel kinase inhibitors. This guide provides a foundational understanding to support the safe and effective use of this compound in a research and development setting.

The Pivotal Role of 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthesis, chemical properties, and significant role of 2-amino-1-(4-fluorophenyl)ethanone hydrochloride as a key building block in medicinal chemistry. The strategic incorporation of a fluorine atom on the phenyl ring imparts unique physicochemical properties to its derivatives, influencing their biological activity, metabolic stability, and receptor binding affinity. This guide details its application in the synthesis of various psychoactive substances, particularly synthetic cathinones, and explores its potential as a precursor for a broader range of central nervous system (CNS) agents, including neuroprotective and anticonvulsant compounds. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action are provided to support researchers in the field of drug discovery and development.

Introduction

This compound, a fluorinated derivative of 2-aminoacetophenone, has emerged as a versatile intermediate in the synthesis of pharmacologically active compounds. The presence of a fluorine atom at the para-position of the phenyl ring is a critical feature, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, and metabolic stability. This guide will elucidate the synthetic routes to this compound and its derivatives, present its role in the development of CNS-active agents, and provide quantitative data on the biological activities of the resulting molecules.

Synthesis and Chemical Properties

The chemical structure of this compound is characterized by a para-fluorinated phenyl ring attached to an ethanone backbone with an amino group at the alpha-position.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₈H₉ClFNO |

| Molecular Weight | 189.62 g/mol [1] |

| CAS Number | 456-00-8[1] |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

General Synthetic Routes

The synthesis of this compound typically starts from 4-fluoroacetophenone. A common strategy involves the α-bromination of 4-fluoroacetophenone to yield 2-bromo-1-(4-fluorophenyl)ethanone, a key intermediate.[2] This α-bromo ketone can then be converted to the primary amine hydrochloride through various methods, most notably the Delépine reaction.[3][4]

This protocol describes a representative synthesis of this compound from 2-bromo-1-(4-fluorophenyl)ethanone.

Materials:

-

2-bromo-1-(4-fluorophenyl)ethanone

-

Hexamethylenetetramine (HMTA)

-

Chloroform

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Diethyl ether

Procedure:

-

Formation of the Hexamethylenetetraminium Salt:

-

Dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) in chloroform.

-

Add a solution of hexamethylenetetramine (1.1 equivalents) in chloroform to the stirred solution of the α-bromo ketone.

-

Stir the reaction mixture at room temperature for 24 hours. The quaternary ammonium salt will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold chloroform and then diethyl ether, and dry under vacuum.

-

-

Hydrolysis to the Primary Amine Hydrochloride:

-

Suspend the dried hexamethylenetetraminium salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

-

Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and then in an ice bath to precipitate the crude this compound.

-

Collect the crystals by vacuum filtration, wash with cold ethanol, and then with diethyl ether.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

-

Characterization: The final product should be characterized by:

-

Melting Point: Determination of the melting point range.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, C-F).

-

Mass Spectrometry (MS): To confirm the molecular weight.

Role in Medicinal Chemistry

This compound serves as a crucial starting material for a variety of medicinal chemistry campaigns, primarily targeting the central nervous system.

Precursor to Psychoactive Substances: Synthetic Cathinones